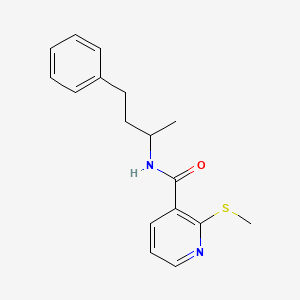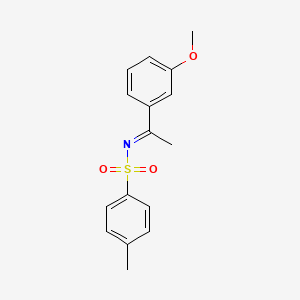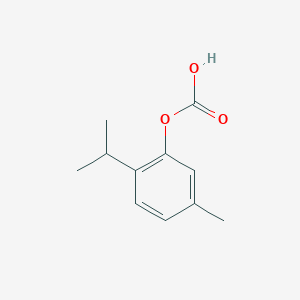
2-Isopropyl-5-methylphenyl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylphenyl hydrogen carbonate is a chemical compound derived from thymol, which is a monoterpene phenol found in the essential oils of thyme species. Thymol and its derivatives are known for their various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
Méthodes De Préparation
The synthesis of 2-Isopropyl-5-methylphenyl hydrogen carbonate typically involves the reaction of thymol with carbonic acid derivatives. One common method is the reaction of thymol with phosgene in the presence of a base, such as pyridine, to form the carbonate ester. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent the decomposition of phosgene .
Analyse Des Réactions Chimiques
2-Isopropyl-5-methylphenyl hydrogen carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonate ester to alcohols or other reduced forms.
Applications De Recherche Scientifique
2-Isopropyl-5-methylphenyl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in wound healing.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-methylphenyl hydrogen carbonate involves its interaction with biological targets, such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses. Its antimicrobial effects are due to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi .
Comparaison Avec Des Composés Similaires
2-Isopropyl-5-methylphenyl hydrogen carbonate can be compared with other similar compounds, such as:
Thymol: The parent compound, known for its antimicrobial and antioxidant properties.
Carvacrol: Another monoterpene phenol with similar biological activities.
Menthol: A related compound with cooling and soothing effects, commonly used in medicinal and cosmetic products. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylphenyl) hydrogen carbonate |
InChI |
InChI=1S/C11H14O3/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h4-7H,1-3H3,(H,12,13) |
Clé InChI |
DVPJQLNMNGBFJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13355073.png)
![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
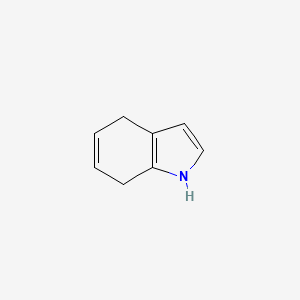
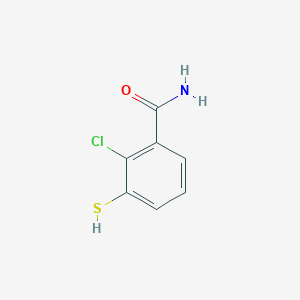
![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)
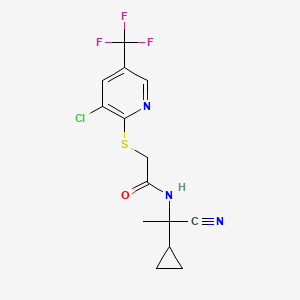
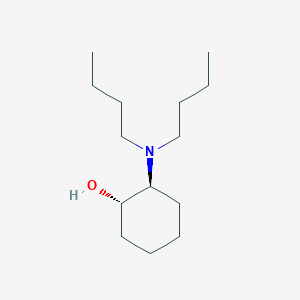
![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)
![tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13355133.png)
![3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B13355138.png)
